molecular formula C9H8N2OS B566564 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one CAS No. 108127-97-5

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one

Cat. No.: B566564
CAS No.: 108127-97-5
M. Wt: 192.236
InChI Key: PFVQXTXISSEQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one typically involves the reaction of 2-aminobenzothiazole with α-iodoketones. The reaction proceeds through N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . This method does not require the use of bases or catalysts, making it a straightforward and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

108127-97-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.236

IUPAC Name

2-amino-1-(1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H8N2OS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5,10H2

InChI Key

PFVQXTXISSEQRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CN

Synonyms

Ethanone, 2-amino-1-(2-benzothiazolyl)- (9CI)

Origin of Product

United States

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